molecular formula C19H19N5OS B2818156 N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2380034-22-8

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B2818156
CAS No.: 2380034-22-8
M. Wt: 365.46
InChI Key: SDZKAZOFOAQCDY-UHFFFAOYSA-N
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Description

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is a complex organic compound that features a benzoxazole ring, a piperidine ring, and a thiazolopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and piperidine intermediates, which are then coupled with the thiazolopyridine moiety. Common reagents used in these reactions include bases like sodium carbonate and solvents such as dioxane and water .

Industrial Production Methods

This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-2-4-16-14(3-1)23-19(25-16)24-9-6-13(7-10-24)11-21-18-22-15-12-20-8-5-17(15)26-18/h1-5,8,12-13H,6-7,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZKAZOFOAQCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC3=C(S2)C=CN=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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